
2,4-Diamino-6-hydroxypyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-hydroxypyrimidine (DAHP) is a selective, specific inhibitor of GTP cyclohydrolase I, the rate-limiting step for de novo pterin synthesis . It has a molecular formula of C4H6N4O and a molecular weight of 126.12 .
Molecular Structure Analysis
The molecular structure of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide consists of a pyrimidine core with two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines, including 2,4-Diamino-6-hydroxypyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
2,4-Diamino-6-hydroxypyrimidine has a molecular weight of 126.12 and a molecular formula of C4H6N4O .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2,4-Diamino-6-hydroxypyrimidine (DHP) derivatives have shown inhibitory action against various microorganisms like Streptococcus faecalis, Lactobacillus arabinosus, and Escherichia coli. Notably, 2,4-bis(arylamino)-6-hydroxypyrimidines exhibit significant activity. The biological activity of these compounds is distinct from 2,4-diaminopyrimidines as they do not reverse the action of folic acid in S. faecalis growth. Their antimicrobial mechanism seems to involve interference with the microorganisms' pyrimidine metabolism (Roy, Ghosh, & Guha, 1961).
Spectrophotometric Applications
Methods for the quantitative determination of DHP and its derivatives, like 2,4,5-triamino-6-hydroxypyrimidine sulfate, have been developed. These methods are crucial for controlling intermediates in the synthesis of compounds like folic acid (Shikhaleva & Kustanovich, 1969).
Corrosion Inhibition
DHP derivatives, such as 2,4-diamino-6-hydroxypyrimidine (dAHPr), have been investigated for their role in the corrosion inhibition of steel in acidic environments. Theoretical studies using quantum chemical parameters, including molecular orbital energies and electron transfer fractions, have been correlated with experimental results, demonstrating their potential as corrosion inhibitors (Masoud et al., 2010).
Inhibition of Biopterin Synthesis
Inhibition of the synthesis of reduced biopterins (BH2 and BH4) in the brain by DHP indicates its potential impact on neurotransmitter synthesis processes. Intraventricular injections of DHP in rats showed a marked decrease in the in vivo reduced biopterin pool, although no significant effect on the rate of hydroxylation of L-tryptophan was observed (Gal & Whitacre, 1981).
Antitumor Applications
DHP derivatives have been synthesized with potential applications in antineoplastic treatments. Specifically, 2,4-diamino-6-hydroxy-5-arylazopyrimidines have shown potential as antitumor agents. Their synthesis and evaluation in this context are significant for developing new anticancer therapies (Garg & Sharma, 1970).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-diamino-6-oxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c6-2-1(3(7)11)4(12)10-5(8)9-2/h(H2,7,11)(H5,6,8,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKENMMXTLLQETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-hydroxypyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

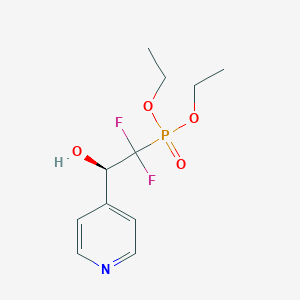
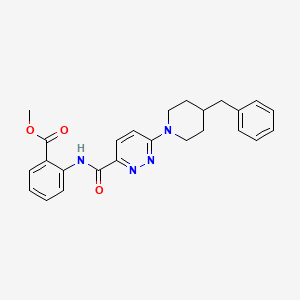

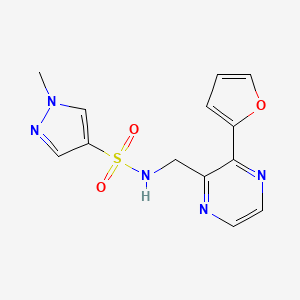

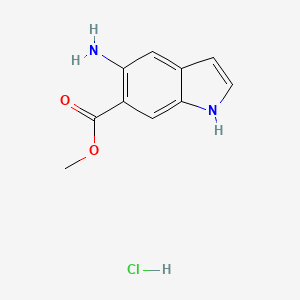
![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)

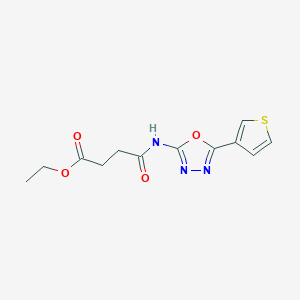
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2583119.png)
![Thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2583122.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)
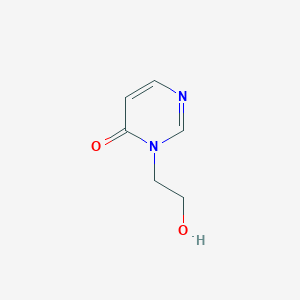
![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2583126.png)